1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride
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Overview
Description
1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride is a complex organic compound that features a piperidine ring, a phenyl group, and a dihydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Dihydropyran Moiety: The dihydropyran ring can be synthesized through an olefin metathesis/double bond migration sequence of allyl ethers, catalyzed by Grubbs’ catalysts.
Piperidine Ring Formation: The piperidine ring can be constructed via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Coupling of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the dihydropyran moiety with the piperidine ring and phenyl group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran: A simpler compound with a similar dihydropyran ring structure.
Piperidine: A basic structure that forms the core of the piperidine ring in the compound.
Phenylpiperidine: A compound featuring both a phenyl group and a piperidine ring, similar to the target compound.
Uniqueness
1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride is unique due to its combination of a dihydropyran moiety, a phenyl group, and a piperidine ring
Properties
Molecular Formula |
C18H25ClN2O2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(3,6-dihydro-2H-pyran-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c19-14-18(15-6-2-1-3-7-15)9-11-20(12-10-18)17(21)16-8-4-5-13-22-16;/h1-7,16H,8-14,19H2;1H |
InChI Key |
WPAJGJQUHZTLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3CC=CCO3.Cl |
Origin of Product |
United States |
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